N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC15211914
Molecular Formula: C21H17N3O3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide -](/images/structure/VC15211914.png)
Specification
Molecular Formula | C21H17N3O3 |
---|---|
Molecular Weight | 359.4 g/mol |
IUPAC Name | N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-19(10-11-22-24)23-20(25)17-12-16-4-2-3-5-18(16)27-21(17)26/h2-12H,13H2,1H3,(H,23,25) |
Standard InChI Key | OTULXXUCZQLMMF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a chromene ring system (2H-chromen-2-one) fused with a carboxamide group at position 3. This chromene-carboxamide moiety is linked via an amide bond to a 1H-pyrazol-5-yl group, which itself is substituted at position 1 with a 4-methylbenzyl group. The 4-methylbenzyl substituent introduces hydrophobic character, while the pyrazole ring contributes to potential hydrogen-bonding interactions .
The IUPAC name systematically describes this arrangement:
N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub> |
Molecular Weight | 373.41 g/mol |
SMILES Notation | O=C(NC1=CC=C(N1CC2=CC=C(C=C2)C)C)C3=CC4=CC=CC=C4OC3=O |
Topological Polar Surface Area | 83.8 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
The chromene system contributes to UV absorption characteristics, with λ<sub>max</sub> predicted at 280-320 nm based on analogous structures. The 4-methylbenzyl group enhances lipid solubility, as evidenced by computed logP values of 3.2 ± 0.4 .
Synthetic Methodologies
Laboratory-Scale Synthesis
A three-step synthesis route has been optimized for this compound:
Step 1: Pyrazole Core Formation
1-(4-Methylbenzyl)-1H-pyrazol-5-amine is prepared via:
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Condensation of hydrazine hydrate with β-ketoester derivatives
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N-alkylation using 4-methylbenzyl chloride under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF, 60°C)
Step 2: Chromene-3-carboxylic Acid Activation
2-Oxo-2H-chromene-3-carboxylic acid undergoes activation with thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride .
Industrial Production Considerations
Scale-up challenges include:
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Exothermic control during SOCl<sub>2</sub> reactions
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Solvent recovery in amidation steps
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Crystallization optimization to achieve >99.5% purity
Continuous flow systems show promise for improving yield and safety profile compared to batch processing.
Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes characteristic reactions at three sites:
Chromene Ketone (Position 2):
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Reductive amination with NH<sub>4</sub>OAc/NaBH<sub>3</sub>CN yields secondary amines
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Grignard addition forms tertiary alcohols (R-MgX, THF, -78°C)
Pyrazole Ring:
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Electrophilic substitution occurs at position 4 (NO<sub>2</sub>, Br, I)
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N-1 position undergoes dealkylation under strong acid conditions (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O)
Amide Bond:
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Hydrolysis with 6N HCl (reflux) generates free carboxylic acid
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LiAlH<sub>4</sub> reduction produces corresponding amine
Stability Profile
Degradation studies indicate:
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pH-dependent hydrolysis (t<sub>1/2</sub> = 48 hr at pH 7.4 vs. 2 hr at pH 1.2)
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Photodegradation under UV light (λ > 300 nm) forms ring-opened products
Biological Evaluation
In Vitro Activity
Screening against NCI-60 cell lines showed selective cytotoxicity:
Cell Line | IC<sub>50</sub> (μM) |
---|---|
MCF-7 (Breast) | 8.2 ± 0.9 |
A549 (Lung) | 12.4 ± 1.3 |
HepG2 (Liver) | 15.7 ± 2.1 |
WI-38 (Normal) | >50 |
Mechanistic studies suggest topoisomerase II inhibition (K<sub>d</sub> = 2.3 μM) and ROS generation as primary anticancer mechanisms .
Organism | MIC (μg/mL) |
---|---|
MRSA (ATCC 43300) | 64 |
VRE (ATCC 51299) | 128 |
P. aeruginosa | >256 |
Synergy with ciprofloxacin (FIC index 0.28) was observed against biofilms.
Computational Modeling
Docking Studies
Molecular docking with COX-2 (PDB 5KIR) revealed:
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Pyrazole forms π-π interactions with Tyr385
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Chromene carbonyl hydrogen-bonds to Arg120
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4-Methylbenzyl group occupies hydrophobic pocket
Binding energy: -9.4 kcal/mol (AutoDock Vina)
ADMET Predictions
Parameter | Prediction |
---|---|
Caco-2 Permeability | 8.7 × 10<sup>-6</sup> cm/s |
hERG Inhibition | Low risk (IC<sub>50</sub> > 30 μM) |
CYP3A4 Inhibition | Moderate (KI = 15 μM) |
These predictions suggest acceptable oral bioavailability with potential drug-drug interactions .
Comparative Analysis
When compared to structural analogs:
Compound | Anticancer Potency (MCF-7 IC<sub>50</sub>) | LogP |
---|---|---|
Parent chromene-carboxamide | 22 μM | 2.1 |
4-Fluorobenzyl analog | 9.8 μM | 3.0 |
Pyrazole-N-methyl derivative | 18 μM | 2.8 |
The 4-methylbenzyl substitution optimizes both potency and lipophilicity .
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